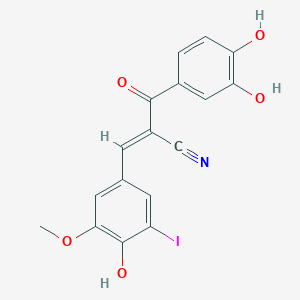

I-OMe-Tyrphostin AG 538

Description

Properties

Molecular Formula |

C17H12INO5 |

|---|---|

Molecular Weight |

437.18 g/mol |

IUPAC Name |

(E)-2-(3,4-dihydroxybenzoyl)-3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enenitrile |

InChI |

InChI=1S/C17H12INO5/c1-24-15-6-9(5-12(18)17(15)23)4-11(8-19)16(22)10-2-3-13(20)14(21)7-10/h2-7,20-21,23H,1H3/b11-4+ |

InChI Key |

HSRMHXWCTRFVHK-NYYWCZLTSA-N |

SMILES |

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)C2=CC(=C(C=C2)O)O)I)O |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)C2=CC(=C(C=C2)O)O)I)O |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)C2=CC(=C(C=C2)O)O)I)O |

Origin of Product |

United States |

Foundational & Exploratory

I-OMe-Tyrphostin AG 538: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

I-OMe-Tyrphostin AG 538 is a potent, cell-permeable small molecule inhibitor with a multifaceted mechanism of action primarily targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα).[1][2][3][4][5][6][7][8] This dual inhibitory activity disrupts critical cell signaling pathways involved in proliferation, survival, and metabolism, making it a compound of significant interest in cancer research. This technical guide provides an in-depth exploration of the core mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates.

Core Mechanism of Action: Dual Inhibition of IGF-1R and PI5P4Kα

This compound exerts its biological effects through the specific inhibition of two key enzymes:

-

Insulin-like Growth Factor-1 Receptor (IGF-1R): A receptor tyrosine kinase that plays a pivotal role in cell growth, proliferation, and survival.[2][9] this compound acts as a specific inhibitor of IGF-1R, blocking its autophosphorylation and subsequent downstream signaling.[1][10]

-

Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα): A lipid kinase involved in the synthesis of phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2), a critical second messenger in various cellular processes.[5][11] this compound is an ATP-competitive inhibitor of PI5P4Kα.[1][2][5][6][7][8][12]

This dual inhibition leads to the disruption of two major signaling cascades: the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway, ultimately impacting cell cycle progression and promoting apoptosis, particularly in cancer cells.[1][10]

Quantitative Inhibition Data

The inhibitory potency of this compound against its primary targets has been quantified in various studies. The following table summarizes the key inhibition constants.

| Target | Parameter | Value | Cell Line/System | Reference |

| IGF-1R | IC50 | 3.4 µM | Not specified | [4][13] |

| PI5P4Kα | IC50 | 1 µM | Enzyme Assay | [1][2][3][4][5][6][7][8][12] |

| PI5P4Kα | Ki | 0.5 µM | Enzyme Assay | [2] |

Signaling Pathway Modulation

This compound's inhibitory actions have profound effects on downstream signaling pathways.

Inhibition of the IGF-1R Signaling Pathway

Upon binding of its ligand (IGF-1), IGF-1R undergoes autophosphorylation, creating docking sites for substrate proteins like Insulin Receptor Substrate (IRS) and Shc.[9] This initiates a cascade of events leading to the activation of the PI3K/Akt and MAPK/Erk pathways. This compound blocks the initial autophosphorylation of IGF-1R, thereby preventing the activation of these downstream effectors.[1] This leads to decreased phosphorylation of Akt and Erk, key regulators of cell survival and proliferation.[1][10]

Inhibition of the PI5P4Kα Signaling Pathway

PI5P4Kα phosphorylates phosphatidylinositol-5-phosphate (PI5P) to generate phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2). PI(4,5)P2 is a crucial lipid second messenger that is hydrolyzed by phospholipase C (PLC) to inositol triphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and protein kinase C (PKC) activation. PI(4,5)P2 is also a substrate for PI3K to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key activator of the Akt pathway. By competitively inhibiting ATP binding to PI5P4Kα, this compound depletes the cellular pool of PI(4,5)P2, thereby impacting these downstream signaling events.

Preferential Cytotoxicity in Nutrient-Deprived Cancer Cells

A notable characteristic of this compound is its preferential cytotoxicity towards cancer cells under nutrient-deprived conditions.[1][3][5][6][7][8][14][15] This effect is particularly pronounced in pancreatic cancer cell lines such as PANC-1.[1][3][5][6][7][8][14][15] The reliance of these cells on IGF-1R signaling for survival is heightened in low-nutrient environments, making them more susceptible to the inhibitory effects of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Western Blot Analysis of IGF-1R, Akt, and Erk Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of key signaling proteins in PANC-1 cells.

Materials:

-

PANC-1 human pancreatic cancer cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

-

Serum-free DMEM

-

This compound (solubilized in DMSO)

-

Recombinant human IGF-1

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IGF-1R (Tyr1135/1136), anti-IGF-1R, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), anti-p44/42 MAPK (Erk1/2), anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture PANC-1 cells in DMEM with 10% FBS to 70-80% confluency.

-

Serum-starve the cells in serum-free DMEM for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0, 0.1, 1, 3 µM) for 1 hour.[1]

-

Stimulate the cells with 100 ng/mL IGF-1 for 15 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. β-actin is used as a loading control.

-

Cytotoxicity Assay in Nutrient-Deprived PANC-1 Cells (MTT Assay)

This protocol measures the cytotoxic effect of this compound on PANC-1 cells under normal and nutrient-deprived conditions.[11]

Materials:

-

PANC-1 cells

-

DMEM with 10% FBS (nutrient-rich medium)

-

DMEM with 0.1% FBS (nutrient-deprived medium)

-

This compound (solubilized in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed PANC-1 cells in 96-well plates at a density of 5,000 cells/well in nutrient-rich medium and allow them to attach overnight.

-

-

Treatment:

-

MTT Incubation:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value for each condition.

-

Potential for TREM2 Agonism: An Area for Further Investigation

Recent studies have shown that Tyrphostin AG 538, a structurally related compound, acts as an agonist for the Triggering Receptor Expressed on Myeloid cells 2 (TREM2). TREM2 is a receptor involved in regulating inflammation and phagocytosis in myeloid cells. While this finding is intriguing, direct evidence for this compound acting as a TREM2 agonist is currently lacking. Further investigation, such as direct binding assays and functional studies in TREM2-expressing cells, is required to determine if this represents an additional mechanism of action for this compound.

Conclusion

This compound is a potent dual inhibitor of IGF-1R and PI5P4Kα, leading to the disruption of key oncogenic signaling pathways. Its preferential cytotoxicity in nutrient-deprived cancer cells highlights a potential therapeutic window. The detailed experimental protocols provided in this guide offer a framework for further investigation into its complex mechanism of action and its potential as a therapeutic agent. Future research should aim to further elucidate the downstream consequences of PI5P4Kα inhibition and explore the potential for TREM2 agonism.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. PI5P4Kα supports prostate cancer metabolism and exposes a survival vulnerability during androgen receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. molnova.com [molnova.com]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. caymanchem.com [caymanchem.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. ccr.cancer.gov [ccr.cancer.gov]

I-OMe-Tyrphostin AG 538: A Technical Guide for Researchers

An In-depth Analysis of a Dual Inhibitor of IGF-1R and PI5P4Kα

Foreword: This document provides a comprehensive technical overview of I-OMe-Tyrphostin AG 538, a potent small molecule inhibitor. It is intended for researchers, scientists, and drug development professionals interested in its mechanism of action, biochemical properties, and experimental applications. This guide consolidates key data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Core Compound Properties

This compound, also known as I-OMe-AG 538, is a synthetic derivative of tyrphostin, a class of compounds known for their ability to inhibit protein tyrosine kinases. It has been identified as a specific inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and as an ATP-competitive inhibitor of phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα).[1][2][3][4] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Systematic Name | α-Cyano-(3-methoxy-4-hydroxy-5-iodocinnamoyl)-(3′,4′-dihydroxyphenyl)ketone[5] |

| Synonyms | I-OMe-AG 538, I-OMe Tyrphostin AG-538[5][6] |

| Molecular Formula | C₁₇H₁₂INO₅[5][6] |

| Molecular Weight | 437.19 g/mol [5][7] |

| CAS Number | 1094048-77-7[7] |

| Appearance | Solid[7] |

| Solubility | Soluble in DMSO (≥10 mg/mL)[6][7] |

| Storage Temperature | -20°C[7] |

Mechanism of Action and Biological Targets

This compound exhibits a dual inhibitory activity against two key enzymes involved in cell signaling and cancer progression:

-

Insulin-like Growth Factor-1 Receptor (IGF-1R): It acts as a specific, substrate-competitive inhibitor of the IGF-1R tyrosine kinase. This means it competes with the protein substrate for binding to the kinase domain, rather than competing with ATP. This mode of inhibition can offer a higher degree of selectivity.

-

Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα): It is an ATP-competitive inhibitor of PI5P4Kα.[1][2]

The inhibitory activities of this compound are summarized in the following table.

| Target | Inhibition Type | IC₅₀ |

| IGF-1R | Substrate-Competitive | 3.4 µM |

| PI5P4Kα | ATP-Competitive | 1 µM[1][2] |

By inhibiting IGF-1R, this compound blocks downstream signaling pathways, including the PI3K/Akt and Ras/MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[1] This inhibition of IGF-1R-mediated signaling has been shown to be preferentially cytotoxic to pancreatic cancer cells (PANC-1) under nutrient-deprived conditions, a state that mimics the tumor microenvironment.[1][8]

Signaling Pathways

The following diagram illustrates the IGF-1R signaling pathway and the point of inhibition by this compound.

Experimental Data

In Vitro Cytotoxicity

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

In Vitro IGF-1R Kinase Assay (ADP-Glo™ Format)

This protocol is for determining the in vitro inhibitory activity of this compound against IGF-1R.

Materials:

-

Recombinant human IGF-1R

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

ATP

-

This compound stock solution in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

-

Add 10 µL of a solution containing the IGF-1R enzyme and the peptide substrate in kinase buffer to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the compound and determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of this compound on PANC-1 cells.

Materials:

-

PANC-1 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Nutrient-deprived medium (e.g., glucose-free DMEM)

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well cell culture plates

Procedure:

-

Seed PANC-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Remove the complete growth medium and wash the cells with PBS.

-

Replace the medium with either complete or nutrient-deprived medium containing serial dilutions of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for 24-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for IGF-1R Pathway Inhibition

This protocol is to detect the inhibition of IGF-1R and downstream signaling molecules (Akt, ERK) phosphorylation.

Materials:

-

PANC-1 cells

-

Serum-free medium

-

This compound

-

IGF-1

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against phospho-IGF-1R, total IGF-1R, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture PANC-1 cells to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Conclusion

This compound is a valuable research tool for studying the roles of IGF-1R and PI5P4Kα in cellular processes, particularly in the context of cancer. Its dual inhibitory mechanism and preferential cytotoxicity in nutrient-deprived conditions make it an interesting candidate for further investigation in cancer research and drug development. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments utilizing this compound.

References

- 1. Inhibitors of insulin-like growth factor-1 receptor tyrosine kinase are preferentially cytotoxic to nutrient-deprived pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of the insulin-like growth factor receptor-1 tyrosine kinase activity as a therapeutic strategy for multiple myeloma, other hematologic malignancies, and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of disulfiram on apoptosis in PANC-1 human pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. Human pancreatic cancer cells under nutrient deprivation are vulnerable to redox system inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [cnreagent.com]

The Genesis of a Dual Inhibitor: An In-Depth Technical Guide to the Discovery and History of I-OMe-Tyrphostin AG 538

For Immediate Release: A Comprehensive Review for the Scientific Community

This whitepaper provides a detailed exploration of the discovery, history, and mechanism of action of I-OMe-Tyrphostin AG 538, a pivotal molecule in the study of signal transduction. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes key findings, presents detailed experimental protocols, and visualizes complex biological processes to offer a thorough understanding of this potent dual inhibitor.

Introduction: The Rise of Tyrphostins and the Targeting of IGF-1R

The story of this compound begins with the broader class of molecules known as tyrphostins, or tyrosine phosphorylation inhibitors. Pioneered by Alexander Levitzki, these compounds were developed as potent and selective blockers of protein tyrosine kinases (PTKs), enzymes that play a crucial role in cellular signaling pathways. Aberrant PTK activity is a hallmark of many proliferative diseases, making them a prime target for therapeutic intervention.

A key focus of this research became the Insulin-like Growth Factor-1 Receptor (IGF-1R), a transmembrane tyrosine kinase. The IGF-1R signaling pathway is integral to cell growth, proliferation, and survival. Its overactivation is implicated in the development and progression of numerous cancers, making it a highly attractive target for the design of novel inhibitors.

The Discovery of Tyrphostin AG 538 and its I-OMe Analog

In 2000, a significant breakthrough was published in the journal Biochemistry by Blum, Gazit, and Levitzki. Their research detailed the discovery of Tyrphostin AG 538 as a potent and specific inhibitor of the IGF-1R kinase[1]. This discovery was the culmination of a search for lead compounds utilizing novel in vitro assays.

Recognizing the therapeutic potential of AG 538, the researchers then synthesized a more structurally stable analog: this compound. This new compound was designed to be more hydrophobic and less susceptible to oxidation than its predecessor, enhancing its potential for cell-based and in vivo applications[1]. Subsequent studies revealed that this compound is also an ATP-competitive inhibitor of phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα)[2].

Mechanism of Action: Dual Inhibition of Key Signaling Nodes

This compound exerts its biological effects through the inhibition of two key enzymes:

-

Insulin-like Growth Factor-1 Receptor (IGF-1R): As a specific inhibitor of IGF-1R, this compound blocks the autophosphorylation of the receptor upon ligand binding. This initial step is critical for the activation of downstream signaling cascades[1][2]. By preventing this phosphorylation, the inhibitor effectively shuts down the pro-proliferative and anti-apoptotic signals mediated by IGF-1R.

-

Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα): this compound also acts as an ATP-competitive inhibitor of PI5P4Kα, an enzyme involved in phosphoinositide signaling pathways that regulate cell growth and survival.

The dual inhibition of both IGF-1R and PI5P4Kα makes this compound a powerful tool for dissecting these interconnected signaling networks.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in several key studies. The following tables summarize the reported IC50 values and the experimental conditions under which they were determined.

| Target | Inhibitor | IC50 Value | Assay Conditions | Reference |

| IGF-1R Kinase | Tyrphostin AG 538 | 400 nM | In vitro kinase assay | [1] |

| IGF-1R | This compound | 3.4 µM | Not specified | [3] |

| PI5P4Kα | This compound | 1 µM | ATP-competitive inhibition | [2][3] |

Table 1: Inhibitory Potency of Tyrphostin AG 538 and this compound.

| Cell Line | Condition | Concentration Range | Incubation Time | Effect | Reference |

| PANC-1 | Nutrient-deprived medium | 0.1 - 1000 µM | 24 hours | Cytotoxic | [2] |

| PANC-1 | IGF-1 Stimulation (50 ng/ml) | 0.03, 0.3, 3 µM | 1 hour | Blocked phosphorylation of IGF-1R, Akt, and Erk | [2] |

Table 2: Cellular Activity of this compound.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the discovery and characterization of this compound.

Synthesis of this compound

While the precise, step-by-step synthesis protocol from the original discovery paper is not publicly available in full detail, the general approach for the synthesis of tyrphostins involves the condensation of a substituted benzaldehyde with a compound containing an active methylene group, such as malononitrile or a derivative thereof. For this compound, this would likely involve the reaction of a suitably protected and substituted vanillin derivative with a benzoylacetonitrile derivative, followed by deprotection steps.

In Vitro IGF-1R Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the IGF-1R kinase domain.

-

Materials:

-

Recombinant IGF-1R kinase domain

-

Substrate: Poly(Glu,Tyr) 4:1

-

[γ-³²P]ATP

-

Inhibitor (this compound)

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 10 mM MnCl₂)

-

Trichloroacetic acid (TCA)

-

Filter paper

-

-

Protocol:

-

Prepare a reaction mixture containing the IGF-1R kinase domain, the poly(Glu,Tyr) substrate, and the kinase reaction buffer.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by spotting the mixture onto filter paper and precipitating the proteins with cold 10% TCA.

-

Wash the filter papers extensively with TCA to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of incorporated ³²P in the substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.

-

Cell Culture and Treatment under Nutrient Deprivation

The preferential cytotoxicity of this compound was observed in pancreatic cancer cells under nutrient-deprived conditions.

-

Cell Line: PANC-1 human pancreatic cancer cells.

-

Culture Media:

-

Nutrient-rich medium: Standard culture medium such as DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), glucose, and amino acids.

-

Nutrient-deprived medium (NDM): A basal medium lacking glucose, serum, and/or specific amino acids.

-

-

Protocol:

-

Culture PANC-1 cells in nutrient-rich medium to the desired confluency.

-

To induce nutrient deprivation, wash the cells with phosphate-buffered saline (PBS) and replace the medium with NDM.

-

Treat the cells with varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).

-

Incubate the cells for the desired period (e.g., 24 hours).

-

Assess cell viability using an appropriate method, such as the MTT assay.

-

Western Blot Analysis of Protein Phosphorylation

This technique is used to detect the phosphorylation status of IGF-1R and its downstream signaling proteins.

-

Materials:

-

PANC-1 cells

-

IGF-1

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-IGF-1R (pY1135/1136), anti-IGF-1Rβ, anti-phospho-Akt (pS473), anti-Akt, anti-phospho-Erk1/2 (pT202/Y204), anti-Erk1/2

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Protocol:

-

Seed PANC-1 cells and grow to near confluency.

-

Serum-starve the cells overnight to reduce basal signaling.

-

Pre-treat the cells with this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with IGF-1 (e.g., 50 ng/mL) for a short period (e.g., 10 minutes).

-

Lyse the cells and collect the protein extracts.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

-

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Figure 1: The IGF-1R signaling pathway and the inhibitory action of this compound.

Figure 2: A generalized experimental workflow for evaluating the effects of this compound.

Conclusion: A Versatile Tool for Signal Transduction Research

This compound stands as a significant molecule in the field of signal transduction research. Its discovery not only provided a potent tool for investigating the complexities of the IGF-1R signaling pathway but also highlighted the therapeutic potential of targeting this pathway in cancer. The subsequent identification of its activity against PI5P4Kα has further expanded its utility as a dual inhibitor. This technical guide has provided a comprehensive overview of its discovery, mechanism of action, and the experimental methodologies used to characterize its activity, serving as a valuable resource for the scientific community.

References

I-OMe-Tyrphostin AG 538: A Technical Guide to a Potent IGF-1R Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

I-OMe-Tyrphostin AG 538, also known as I-OMe-AG 538, is a potent and specific inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1] This synthetic, low molecular weight compound has demonstrated significant activity in preclinical studies, primarily through its ability to block IGF-1R-mediated signaling pathways crucial for cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, effects on key signaling cascades, comprehensive experimental protocols for its evaluation, and a summary of its chemical and physical properties.

Introduction to this compound

The Insulin-like Growth Factor (IGF) signaling pathway plays a pivotal role in normal physiological processes, including growth and development. However, its dysregulation is a hallmark of many cancers, making the IGF-1R a compelling target for therapeutic intervention.[2] this compound is a derivative of Tyrphostin AG 538, modified to be more hydrophobic and less susceptible to oxidation.[2] This modification enhances its cellular uptake and stability, making it a superior inhibitor in cellular assays compared to its parent compound.[2]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Reference |

| Alternate Names | α-Cyano-(3-methoxy-4-hydroxy-5-iodocinnamoyl)-(3′,4′-dihydroxyphenyl)ketone; I-OMe-AG 538 | [3] |

| Molecular Formula | C₁₇H₁₂INO₅ | [3] |

| Molecular Weight | 437.19 g/mol | [3] |

| CAS Number | 1094048-77-7 | |

| Appearance | Yellow to orange solid | |

| Solubility | Soluble in DMSO |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the competitive inhibition of the IGF-1R tyrosine kinase. Unlike ATP-competitive inhibitors, this compound is believed to be a substrate-competitive inhibitor, occupying the binding site of tyrosine residues that undergo autophosphorylation.[2] This inhibition prevents the activation of the receptor upon ligand binding (IGF-1 or IGF-2), thereby blocking downstream signaling cascades.

The binding of IGF-1 or IGF-2 to the extracellular domain of IGF-1R induces a conformational change, leading to the autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This autophosphorylation creates docking sites for various substrate proteins, primarily Insulin Receptor Substrate (IRS) and Shc. The recruitment and phosphorylation of these substrates initiate two major signaling pathways:

-

The PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth.

-

The Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is primarily involved in cell proliferation, differentiation, and migration.

This compound effectively blocks the autophosphorylation of IGF-1R, leading to the dose-dependent inhibition of both the PI3K/Akt and Ras/Raf/MEK/ERK pathways.[1][2] This is evidenced by the reduced phosphorylation of key downstream effectors such as Akt and Erk2.[2]

In addition to its primary target, this compound has also been identified as an ATP-competitive inhibitor of phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα) with an IC50 of 1 μM.[1][4] This dual inhibitory activity may contribute to its overall cellular effects.

Below is a diagram illustrating the IGF-1R signaling pathway and the point of inhibition by this compound.

Caption: IGF-1R signaling pathway and this compound inhibition.

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the potency of an inhibitor.

| Target | Assay Type | IC50 Value | Cell Line/System | Reference |

| IGF-1R | Kinase Assay | 3.4 µM | in vitro | |

| PI5P4Kα | Kinase Assay | 1 µM | in vitro | [1][4] |

| Cell Viability | Cytotoxicity Assay | Varies (cell line dependent) | PANC-1 (nutrient-deprived) | [1] |

Note: IC50 values can vary depending on the specific experimental conditions, including ATP concentration in kinase assays and cell type in cytotoxicity assays.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the accurate assessment of this compound's activity.

In Vitro Kinase Assay (IGF-1R)

This protocol outlines a general method for determining the IC50 of this compound against IGF-1R.

Objective: To measure the dose-dependent inhibition of IGF-1R kinase activity by this compound.

Materials:

-

Recombinant human IGF-1R (catalytic domain)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (stock solution in DMSO)

-

ATP (radiolabeled [γ-³²P]ATP or fluorescently labeled ATP analog)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

96-well microplates

-

Phosphocellulose paper or other suitable capture membrane

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add the kinase, substrate, and inhibitor dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Transfer a portion of the reaction mixture to a phosphocellulose membrane.

-

Wash the membrane to remove unincorporated ATP.

-

Quantify the incorporated radioactivity or fluorescence.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Caption: General workflow for an in vitro kinase assay.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxic effects of this compound on cancer cells.

Objective: To determine the effect of this compound on the viability of a specific cell line (e.g., PANC-1).

Materials:

-

Cancer cell line of interest (e.g., PANC-1)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.

Western Blotting for Phospho-Protein Analysis

This protocol details the methodology for analyzing the inhibition of IGF-1R downstream signaling by this compound.

Objective: To detect the dose-dependent inhibition of IGF-1R, Akt, and Erk phosphorylation in cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

IGF-1 (for stimulation)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-IGF-1R, anti-IGF-1R, anti-phospho-Akt, anti-Akt, anti-phospho-Erk, anti-Erk, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells and treat with various concentrations of this compound for a specified time, followed by stimulation with IGF-1.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Caption: Standard workflow for Western blotting analysis.

In Vivo Studies

While in vitro studies provide valuable information on the mechanism and potency of this compound, in vivo studies are essential to evaluate its efficacy and safety in a whole-organism context.

General Protocol for Xenograft Studies:

-

Cell Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment groups (vehicle control and this compound at various doses). The compound is administered via a suitable route (e.g., intraperitoneal or oral).

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., Western blotting for pharmacodynamic markers).

Data Analysis: Tumor growth inhibition (TGI) is a common metric used to assess efficacy and is calculated as follows:

TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

Conclusion

This compound is a valuable research tool for investigating the role of the IGF-1R signaling pathway in cancer and other diseases. Its potent and specific inhibitory activity, coupled with its improved chemical properties, makes it a strong candidate for further preclinical and potentially clinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize and evaluate this promising inhibitor.

References

I-OMe-Tyrphostin AG 538: A Technical Guide to its Inhibition of PI5P4Kα

For Researchers, Scientists, and Drug Development Professionals

Abstract

I-OMe-Tyrphostin AG 538, a derivative of Tyrphostin AG 538, has emerged as a valuable tool for studying cellular signaling pathways due to its inhibitory activity against key enzymes. This technical guide provides an in-depth overview of this compound's role as an inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Alpha (PI5P4Kα), a critical enzyme in phosphoinositide metabolism. This document details its mechanism of action, its effects on downstream signaling cascades, and provides structured quantitative data and detailed experimental protocols for its use in research settings.

Introduction to PI5P4Kα and this compound

Phosphatidylinositol-5-phosphate 4-kinase alpha (PI5P4Kα) is a lipid kinase that catalyzes the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] This process is crucial for the regulation of various cellular functions, including signal transduction, membrane trafficking, and cytoskeletal organization. Dysregulation of PI5P4Kα activity has been implicated in several diseases, including cancer, making it an attractive target for therapeutic intervention.

This compound is a synthetic, cell-permeable compound that has been identified as a potent inhibitor of PI5P4Kα. It is an ATP-competitive inhibitor, meaning it competes with adenosine triphosphate (ATP) for binding to the kinase's active site.[2][3][4] In addition to its activity against PI5P4Kα, this compound is also known to inhibit the Insulin-like Growth Factor 1 Receptor (IGF-1R), a receptor tyrosine kinase involved in cell growth and proliferation.[2][5]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound has been quantified against its primary targets. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.

| Target Kinase | IC50 Value | Inhibition Type | Reference |

| PI5P4Kα | 1 µM | ATP-competitive | [2][3][4] |

| IGF-1R | 3.4 µM | Substrate-competitive | [6] |

Signaling Pathways Affected by this compound

The inhibitory action of this compound on PI5P4Kα and IGF-1R disrupts key signaling pathways that regulate cell survival, proliferation, and metabolism.

The PI5P4Kα Signaling Pathway

PI5P4Kα plays a crucial role in the phosphoinositide signaling pathway, which is interconnected with other major signaling networks, including the mTOR pathway. Inhibition of PI5P4Kα by this compound leads to a decrease in the production of PI(4,5)P2, a critical second messenger. This can impact downstream signaling events that are dependent on PI(4,5)P2 levels.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. A Homogeneous, High-Throughput Assay for Phosphatidylinositol 5-Phosphate 4-Kinase with a Novel, Rapid Substrate Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ulab360.com [ulab360.com]

- 5. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 6. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to I-OMe-Tyrphostin AG 538: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

I-OMe-Tyrphostin AG 538, also known as I-OMe-AG 538, is a potent, cell-permeable small molecule inhibitor with significant activity against key signaling proteins implicated in cancer and other diseases. This technical guide provides a comprehensive overview of the structure, properties, and mechanism of action of this compound. Detailed experimental protocols for its application in cell viability assays, Western blotting, and kinase assays are provided, along with a summary of its quantitative biological data. Furthermore, this guide elucidates the signaling pathways modulated by this compound, offering a valuable resource for researchers in oncology, cell biology, and drug discovery.

Chemical Structure and Properties

This compound is a synthetic compound belonging to the tyrphostin family of protein tyrosine kinase inhibitors. Its chemical structure is characterized by a substituted cinnamonitrile core.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2E)-2-(3,4-dihydroxybenzoyl)-3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enenitrile | |

| Synonyms | I-OMe-AG 538, α-Cyano-(3-methoxy-4-hydroxy-5-iodocinnamoyl)-(3′,4′-dihydroxyphenyl)ketone | [1][2] |

| CAS Number | 1094048-77-7 | [1][3] |

| Molecular Formula | C₁₇H₁₂INO₅ | [1][2] |

| Molecular Weight | 437.19 g/mol | [2][3] |

| Solubility | Soluble in DMSO (≥10 mg/mL) | [1][3] |

| Storage | Store at -20°C | [1] |

Mechanism of Action and Biological Activity

This compound is a dual inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα).[1][4][5][6] Its mechanism of action for PI5P4Kα is ATP-competitive.[4][5][6][7][8][9]

By inhibiting IGF-1R, a receptor tyrosine kinase, this compound effectively blocks downstream signaling pathways crucial for cell growth, proliferation, and survival, such as the PI3K/Akt and MAPK/Erk pathways.[4] This inhibitory action leads to reduced phosphorylation of IGF-1R itself, as well as its key downstream effectors, Akt and Erk.[4]

The compound has demonstrated preferential cytotoxicity towards nutrient-deprived pancreatic cancer cells (PANC-1), highlighting its potential as a therapeutic agent in oncology.[4][5][6][8][9][10] More recent evidence also suggests a role for the related compound Tyrphostin AG538 as an agonist of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), a receptor involved in platelet activation and thrombosis.[11][12] This suggests that this compound may have broader biological activities beyond its anti-cancer effects.

Table 2: In Vitro Biological Activity of this compound

| Target | Assay Type | Cell Line/System | IC₅₀ | Reference |

| IGF-1R | Kinase Assay | - | 3.4 µM | [1] |

| PI5P4Kα | Kinase Assay | - | 1 µM | [1][4][5][6][7][8][9][10] |

| PANC-1 cells | Cytotoxicity Assay (nutrient-deprived) | Pancreatic Cancer | Cytotoxic at 0.1-1000 µM | [4][10] |

Signaling Pathways Modulated by this compound

This compound primarily exerts its effects by intercepting the IGF-1R signaling cascade. The following diagram illustrates the key components of this pathway and the points of inhibition.

Caption: Inhibition of the IGF-1R signaling pathway by this compound.

A more recently investigated pathway involves the agonistic effect of the related compound Tyrphostin AG538 on TREM2 in platelets, leading to the inhibition of the SHIP1-Akt pathway.

Caption: Proposed agonistic effect of Tyrphostin AG538 on the TREM2 signaling pathway.

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers using this compound in their experiments. These are generalized procedures and may require optimization for specific cell lines or experimental conditions.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines, such as PANC-1.

Caption: Workflow for a typical cell viability assay.

Materials:

-

PANC-1 cells (or other cell line of interest)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Adherence: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach.

-

Treatment: Prepare serial dilutions of this compound in culture medium from the 10 mM stock solution. A typical concentration range would be 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to detect the inhibition of IGF-1R, Akt, and Erk phosphorylation by this compound.

Caption: A generalized workflow for Western blot analysis.

Materials:

-

PANC-1 cells

-

This compound

-

IGF-1 (for stimulation)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IGF-1R, anti-IGF-1R, anti-phospho-Akt, anti-Akt, anti-phospho-Erk, anti-Erk, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed PANC-1 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.03, 0.3, 3 µM) for 1 hour.[10]

-

Stimulation: Stimulate the cells with IGF-1 (e.g., 50 ng/mL) for 10 minutes.[10]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against IGF-1R or PI5P4Kα.

Caption: General workflow for an in vitro kinase assay.

Materials:

-

Recombinant active IGF-1R or PI5P4Kα enzyme

-

Specific substrate for the kinase

-

Kinase reaction buffer

-

This compound

-

ATP (radiolabeled or non-radiolabeled, depending on the detection method)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader (luminometer or scintillation counter)

Procedure:

-

Reaction Setup: In a 96-well or 384-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.

-

Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a no-inhibitor control and a no-kinase control.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Kₘ for the kinase.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction according to the assay kit instructions (e.g., by adding a stop solution).

-

Detection: Add the detection reagent to measure the remaining ATP or the produced ADP, which is inversely or directly proportional to the kinase activity, respectively.

-

Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.

Conclusion

This compound is a valuable research tool for studying cellular signaling pathways, particularly those mediated by IGF-1R and PI5P4Kα. Its potent inhibitory activity and demonstrated cytotoxicity in cancer cells make it a compound of interest for further investigation in drug development. This guide provides a comprehensive resource for researchers, offering detailed information on its properties and practical protocols for its use in key biological assays. The emerging data on the broader tyrphostin family's interaction with other signaling molecules, such as TREM2, suggests that further exploration of this compound's biological activities is warranted.

References

- 1. Distinct Signaling Pathways Regulate TREM2 Phagocytic and NFκB Antagonistic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. TREM2 Signaling Interactive Diagram | Cell Signaling Technology [cellsignal.com]

- 7. A protocol for rapid western-blot: shorten the time to 1-3 hours [protocols.io]

- 8. TREM2 ameliorates neuroinflammatory response and cognitive impairment via PI3K/AKT/FoxO3a signaling pathway in Alzheimer’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Tyrphostin AG538 inhibits platelet activation and thrombosis via TREM2 agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ROLES OF TREM2 IN THE PATHOLOGICAL MECHANISM AND THE THERAPEUTIC STRATEGIES OF ALZHEIMER’S DISEASE • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]

- 12. researchgate.net [researchgate.net]

I-OMe-Tyrphostin AG 538: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-OMe-Tyrphostin AG 538, also known as I-OMe-AG 538, is a synthetic tyrphostin derivative with significant biological activities. It has emerged as a valuable tool for studying cellular signaling pathways and holds potential for therapeutic development. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, target pathways, and effects in various experimental models. The information is presented to be a practical resource for researchers, scientists, and professionals in drug development.

Core Biological Activities

This compound is primarily recognized as a dual inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Phosphatidylinositol-5-Phosphate 4-Kinase Alpha (PI5P4Kα).[1][2] Its inhibitory action is central to its observed biological effects, which include anti-proliferative, pro-apoptotic, anti-viral, and anti-platelet activities.

Inhibition of IGF-1R and PI5P4Kα

This compound acts as an ATP-competitive inhibitor of both IGF-1R and PI5P4Kα.[1] By binding to the ATP-binding pocket of these kinases, it prevents their phosphorylation and subsequent activation, thereby blocking downstream signaling cascades.

Quantitative Data

The inhibitory potency and cytotoxic effects of this compound have been quantified in various assays. The following tables summarize the available quantitative data.

| Target | Assay Type | IC50 | Reference |

| IGF-1R | Kinase Assay | 3.4 µM | [2] |

| PI5P4Kα | Kinase Assay | 1 µM | [1] |

Table 1: Inhibitory Potency of this compound against Target Kinases.

| Cell Line | Condition | Assay Type | IC50 | Reference |

| PANC-1 | Nutrient-deprived | Cytotoxicity | Cytotoxic at 0.1-1000 µM (24 hours) | [1] |

Table 2: Cytotoxic Activity of this compound.

Signaling Pathways

This compound primarily impacts the IGF-1R signaling pathway and its downstream effectors, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways. It has also been shown to act as an agonist of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2).

IGF-1R Signaling Pathway

The binding of IGF-1 to its receptor (IGF-1R) triggers a conformational change, leading to autophosphorylation of the receptor's tyrosine kinase domain. This creates docking sites for substrate proteins like Insulin Receptor Substrate (IRS) and Shc. Phosphorylated IRS and Shc then activate downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation. This compound directly inhibits the initial autophosphorylation of IGF-1R, thereby blocking the entire downstream signaling cascade.[1][3]

Caption: IGF-1R Signaling Pathway Inhibition by this compound.

TREM2 Signaling Pathway

Recent studies have identified this compound's parent compound, Tyrphostin AG538, as an agonist of TREM2, a receptor expressed on myeloid cells, including platelets.[4][5] Agonism of TREM2 leads to the activation of downstream signaling involving SHIP1 and subsequent inhibition of the Akt pathway, resulting in anti-platelet effects.[5]

Caption: TREM2 Agonism and Downstream Signaling by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the cytotoxicity of this compound in cancer cell lines such as PANC-1.[6][7][8]

Materials:

-

PANC-1 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed PANC-1 cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should typically range from 0.1 to 1000 µM.[1] Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.

-

Incubate the plates for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Caption: Workflow for MTT Cell Viability Assay.

Western Blot Analysis for Protein Phosphorylation

This protocol is designed to detect the inhibition of IGF-1R, Akt, and Erk phosphorylation by this compound.[1][9][10]

Materials:

-

PANC-1 cells

-

Serum-free medium

-

IGF-1

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-p-Erk, anti-Erk, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Plate PANC-1 cells and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0-3 µM) for 1 hour.[1]

-

Stimulate the cells with IGF-1 (e.g., 50 ng/mL) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total protein and loading control to ensure equal loading.

Caption: General Workflow for Western Blot Analysis.

Other Reported Biological Activities

Anti-Flaviviral Activity

This compound has been identified as a potent inhibitor of flaviviruses, including Dengue virus (DENV), Zika virus (ZIKV), and West Nile virus (WNV).[11] It is suggested to act by inhibiting the interaction between the viral non-structural proteins NS3 and NS5, which is crucial for viral replication.[11]

Anti-Platelet Activity

As previously mentioned, the parent compound of this compound, Tyrphostin AG538, functions as a TREM2 agonist, leading to the inhibition of platelet activation and aggregation.[4][5] This suggests a potential therapeutic application in thrombotic diseases.

Conclusion

This compound is a multi-faceted biological probe with well-defined inhibitory activity against IGF-1R and PI5P4Kα. Its ability to modulate key signaling pathways has been demonstrated in various cancer cell models. Furthermore, its emerging roles as an anti-flaviviral and anti-platelet agent open new avenues for research and therapeutic development. This technical guide provides a comprehensive summary of its biological activities, quantitative data, and relevant experimental protocols to aid researchers in their investigations with this potent small molecule inhibitor. Further studies are warranted to fully elucidate its therapeutic potential and expand its application in various disease contexts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Substrate competitive inhibitors of IGF-1 receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tyrphostin AG538 inhibits platelet activation and thrombosis via TREM2 agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. researchhub.com [researchhub.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

I-OMe-Tyrphostin AG 538: A Technical Guide to Target Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

I-OMe-Tyrphostin AG 538, a synthetic derivative of the tyrphostin family of protein kinase inhibitors, has emerged as a valuable tool for investigating cellular signaling pathways. This technical guide provides an in-depth overview of the identification of its primary molecular targets: the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα). This document details the experimental methodologies employed for target discovery and validation, presents quantitative data in a structured format, and visualizes the relevant signaling pathways and experimental workflows.

Identified Targets of this compound

This compound has been identified as a dual inhibitor, targeting both a receptor tyrosine kinase and a lipid kinase.

-

Insulin-like Growth Factor-1 Receptor (IGF-1R): A receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival.

-

Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα): A lipid kinase involved in the synthesis of the signaling molecule phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2).

Quantitative Data Summary

The inhibitory activity of this compound against its identified targets has been quantified through various biochemical assays.

| Target | Parameter | Value | Mechanism of Action | Reference |

| IGF-1R | IC50 | Not explicitly stated for I-OMe-AG 538, but its precursor AG 538 has an IC50 of 400 nM. I-OMe-AG 538 is noted to be superior in intact cells.[1] | Substrate-competitive with respect to the peptide substrate.[1] | Blum et al., 2000[1] |

| PI5P4Kα | IC50 | 1 µM[2] | ATP-competitive.[2] | Davis et al., 2013[2] |

Experimental Protocols for Target Identification

The identification of IGF-1R and PI5P4Kα as targets of this compound was achieved through distinct experimental approaches.

Target Identification of IGF-1R

The identification of the tyrphostin AG 538, the parent compound of I-OMe-AG 538, as an IGF-1R inhibitor was accomplished through a rational drug design and in vitro screening approach. I-OMe-AG 538 was subsequently synthesized to improve cellular potency.[1]

3.1.1. In Vitro Kinase Assays

Two primary in vitro assays were utilized to screen for inhibitors of the isolated IGF-1R kinase domain.[1]

-

ELISA-based Assay:

-

Plate Coating: 96-well ELISA plates were coated with a substrate peptide (e.g., poly(Glu,Tyr) 4:1).

-

Kinase Reaction: The purified IGF-1R kinase domain was incubated with the substrate-coated plates in the presence of ATP and various concentrations of the test compounds (tyrphostins).

-

Detection: The level of substrate phosphorylation was quantified using an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), followed by the addition of a chromogenic substrate.

-

Analysis: The IC50 values were determined by measuring the concentration of the inhibitor required to reduce the kinase activity by 50%.

-

-

Filter-binding Assay:

-

Kinase Reaction: The IGF-1R kinase domain was incubated in solution with a substrate peptide, [γ-³²P]ATP, and test compounds.

-

Separation: The reaction mixture was spotted onto phosphocellulose paper filters. The filters were then washed to remove unincorporated [γ-³²P]ATP.

-

Quantification: The amount of radioactivity incorporated into the substrate peptide, representing kinase activity, was measured using a scintillation counter.

-

Analysis: IC50 values were calculated based on the reduction in radioactive signal in the presence of the inhibitor.

-

3.1.2. Cellular Assays for Target Validation

To confirm the activity of I-OMe-AG 538 in a cellular context, the inhibition of IGF-1R autophosphorylation and downstream signaling was assessed.[1]

-

Western Blotting for IGF-1R Autophosphorylation and Downstream Signaling:

-

Cell Culture and Treatment: Cells overexpressing IGF-1R (e.g., NIH-3T3 cells) were serum-starved and then pre-incubated with varying concentrations of I-OMe-AG 538. The cells were subsequently stimulated with IGF-1.

-

Cell Lysis: The cells were lysed, and protein concentrations were determined.

-

Immunoprecipitation (Optional): IGF-1R was immunoprecipitated from the cell lysates to enrich the protein.

-

SDS-PAGE and Western Blotting: The cell lysates or immunoprecipitated proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated IGF-1R (p-IGF-1R), total IGF-1R, phosphorylated Akt (p-Akt), total Akt, phosphorylated Erk (p-Erk), and total Erk.

-

Detection: The protein bands were visualized using a chemiluminescent substrate and an imaging system.

-

Target Identification of PI5P4Kα

This compound was identified as a PI5P4Kα inhibitor through a high-throughput screening (HTS) campaign utilizing a novel homogeneous bioluminescence-based assay.[2]

3.2.1. Homogeneous High-Throughput Kinase Assay

This assay measures the amount of ADP produced in the kinase reaction, which is then converted to a light signal.[2]

-

Assay Principle: The PI5P4Kα enzyme converts PI5P and ATP to PI(4,5)P2 and ADP. The ADP is then used by ADP-Glo™ Kinase Assay reagents to generate a luminescent signal that is proportional to the ADP produced and thus to the kinase activity.

-

Experimental Steps:

-

Reagent Preparation: A novel substrate preparation method was employed where the lipid substrate (PI5P) was dissolved in DMSO, avoiding lengthy sonication and liposome preparation steps.

-

Assay Plate Preparation: The assay was performed in 1536-well plates. Test compounds, including I-OMe-AG 538 from a library of bioactive compounds, were dispensed into the wells.

-

Kinase Reaction: The PI5P4Kα enzyme and the PI5P substrate were added to the wells to initiate the kinase reaction.

-

ADP Detection: After a defined incubation period, the ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent was added to convert ADP to ATP and then generate a luminescent signal via a luciferase reaction.

-

Data Acquisition and Analysis: The luminescence was measured using a plate reader. The IC50 value for I-OMe-AG 538 was determined from the dose-response curve.

-

3.2.2. Mechanism of Action Study

To determine the mechanism of inhibition, the assay was performed with varying concentrations of both the inhibitor and ATP.[2]

-

ATP Competition Assay: The IC50 of I-OMe-AG 538 was determined at multiple fixed concentrations of ATP. A shift in the IC50 value with increasing ATP concentration is indicative of an ATP-competitive inhibitor.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound.

References

Preliminary Studies on I-OMe-Tyrphostin AG 538: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the preliminary research on I-OMe-Tyrphostin AG 538, a potent inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R) and Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, key quantitative data, and detailed experimental protocols. The guide includes structured data tables for easy comparison of inhibitory activities and cytotoxicity, as well as detailed methodologies for critical in vitro assays. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding of the experimental designs and the compound's biological effects.

Introduction

This compound, also known as I-OMe-AG 538, is a synthetic tyrphostin derivative that has emerged as a valuable tool for studying cellular signaling pathways implicated in cancer and other proliferative disorders. It is a specific inhibitor of the IGF-1R tyrosine kinase and an ATP-competitive inhibitor of PI5P4Kα.[1][2][3] The IGF-1R signaling cascade plays a crucial role in cell growth, survival, and differentiation, and its dysregulation is frequently observed in various malignancies.[4] Similarly, PI5P4Kα is involved in the regulation of phosphoinositide metabolism, which is critical for intracellular signaling and membrane trafficking.[5] this compound exhibits preferential cytotoxicity towards nutrient-deprived pancreatic cancer cells, highlighting its potential as a lead compound for the development of novel anti-cancer therapeutics.[6] This guide summarizes the foundational studies on this compound, providing a detailed examination of its biochemical and cellular effects.

Mechanism of Action

This compound exerts its biological effects through the inhibition of two key signaling proteins:

-

Insulin-like Growth Factor-1 Receptor (IGF-1R): As a specific inhibitor of IGF-1R tyrosine kinase, this compound blocks the autophosphorylation of the receptor upon ligand binding.[1] This inhibition prevents the recruitment and activation of downstream signaling molecules, primarily those in the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[6] The blockade of these pathways ultimately leads to the suppression of cell proliferation, survival, and motility. The related, less hydrophobic compound, Tyrphostin AG 538, acts as a substrate-competitive inhibitor of IGF-1R.[1]

-

Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα): this compound is an ATP-competitive inhibitor of PI5P4Kα.[2][3][5] This enzyme is responsible for the phosphorylation of phosphatidylinositol 5-phosphate (PI(5)P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling lipid. By inhibiting PI5P4Kα, this compound can modulate the levels of these phosphoinositides, thereby affecting various cellular processes that are dependent on them.

Quantitative Data

The following tables summarize the key quantitative data from preliminary studies on this compound and the related compound Tyrphostin AG 538.

Table 1: Inhibitory Activity of this compound and Tyrphostin AG 538

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | IGF-1R | In vitro kinase assay | 3.4 µM | [7] |

| This compound | PI5P4Kα | In vitro kinase assay | 1 µM | [2][3][5][6] |

| Tyrphostin AG 538 | IGF-1R | In vitro kinase assay | 400 nM | [1][3] |

Table 2: Cytotoxicity of this compound in PANC-1 Cells

| Cell Line | Culture Condition | Treatment Duration | Endpoint | Result | Reference |

| PANC-1 | Nutrient-deprived medium | 24 hours | Cell Viability | Cytotoxic | [6] |

| PANC-1 | Nutrient-sufficient medium | Not specified | Cell Viability | Less cytotoxic | [7] |

Signaling Pathways

The inhibitory actions of this compound on IGF-1R and PI5P4Kα disrupt critical cellular signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound.